molecular formula C17H24N2O4 B11604749 2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid

2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid

Cat. No. B11604749
M. Wt: 320.4 g/mol
InChI Key: ZMFSHJMWRKJXOQ-UHFFFAOYSA-N
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Description

2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazinyl group, a phenylcarbonyl group, and a hexanoic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazinyl Intermediate: The reaction begins with the formation of a hydrazinyl intermediate by reacting hydrazine with a suitable carbonyl compound.

    Addition of the Phenylcarbonyl Group: The intermediate is then reacted with a phenylcarbonyl chloride to introduce the phenylcarbonyl group.

    Formation of the Butan-2-yl Intermediate: The resulting compound is further reacted with a butan-2-one derivative to form the butan-2-yl intermediate.

    Introduction of the Hexanoic Acid Moiety: Finally, the hexanoic acid moiety is introduced through a condensation reaction with hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazinyl and phenylcarbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylcarbonyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenylbutyric acid: This compound shares a similar phenylcarbonyl group but lacks the hydrazinyl and hexanoic acid moieties.

    2-Methyl-4-oxo-4-phenylbutyric acid: Similar in structure but with a methyl group instead of the hydrazinyl group.

    5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a furan ring instead of the butan-2-yl and hexanoic acid moieties.

properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(2-benzoylhydrazinyl)-4-oxobutan-2-yl]hexanoic acid

InChI

InChI=1S/C17H24N2O4/c1-3-4-10-14(17(22)23)12(2)11-15(20)18-19-16(21)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

ZMFSHJMWRKJXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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